REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH:11][CH2:12][CH3:13])[C:5]([OH:7])=[O:6].[C:14](OCC)(OCC)(OCC)[CH3:15]>CCO>[CH2:12]([N:11]1[C:10]2[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=2[N:1]=[C:14]1[CH3:15])[CH3:13]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)O)C=CC1NCC
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C(C)(OCC)(OCC)OCC
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
is refluxed for 7 h
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Duration
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7 h
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Type
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FILTRATION
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Details
|
the precipitated solid is collected by filtration
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Type
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WASH
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Details
|
washed with EtOH (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
with methyl-t-butylether (MTBE) and dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC2=C1C=CC(=C2)C(=O)O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |